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molecular formula C5H10O3 B1219337 Oxetane-3,3-diyldimethanol CAS No. 2754-18-9

Oxetane-3,3-diyldimethanol

Cat. No. B1219337
M. Wt: 118.13 g/mol
InChI Key: QSGREIXRTDCBHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06200599B1

Procedure details

Oxetane 2 (5 g, 41 mmol) was dried in vacuo at 100° C. for 1 h and then dissolved in THF (120 mL). To the solution at room temperature was added freshly distilled triethylamine (10 mL, 72 mmol) and N,N-(dimethylamino)pyridine (400 mg, 3.3 mmol) and the reaction was cooled to 0° C. Myristoyl chloride (8.9 mL, 33 mmol) was added via cannula to the reaction mixture, and the resulting yellowish solution was stirred at 0° C. for 4 h and then warmed to room temperature and stirred an additional 4 h. The reaction was quenched by addition of diethyl ether and washing with sat'd aq. NaHCO3, followed by washing with brine. The organic layer was separated and dried (Na2SO4). The solvents were removed by rotary evaporation, and the crude product was purified by silica gel column chromatography to yield 8 g (74%) of the ester 3 as white powder.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
[Compound]
Name
N,N-(dimethylamino)pyridine
Quantity
400 mg
Type
reactant
Reaction Step Two
Quantity
8.9 mL
Type
reactant
Reaction Step Three
Name
Quantity
120 mL
Type
reactant
Reaction Step Four
Name
Yield
74%

Identifiers

REACTION_CXSMILES
O[CH2:2][C:3]1(CO)[CH2:6][O:5][CH2:4]1.C(N(CC)CC)C.[C:16](Cl)(=O)[CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26]CCC.C1C[O:35]CC1>>[C:4]([O:5][CH3:6])(=[O:35])[CH2:3][CH2:2][CH2:26][CH2:25][CH2:24][CH2:23][CH2:22][CH2:21][CH2:20][CH2:19][CH2:18][CH2:17][CH3:16]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
OCC1(COC1)CO
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
N,N-(dimethylamino)pyridine
Quantity
400 mg
Type
reactant
Smiles
Step Three
Name
Quantity
8.9 mL
Type
reactant
Smiles
C(CCCCCCCCCCCCC)(=O)Cl
Step Four
Name
Quantity
120 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the resulting yellowish solution was stirred at 0° C. for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
warmed to room temperature
STIRRING
Type
STIRRING
Details
stirred an additional 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by addition of diethyl ether
WASH
Type
WASH
Details
washing with sat'd aq. NaHCO3
WASH
Type
WASH
Details
by washing with brine
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
The solvents were removed by rotary evaporation
CUSTOM
Type
CUSTOM
Details
the crude product was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(CCCCCCCCCCCCC)(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 8 g
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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